N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine
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Overview
Description
N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine is a unique organosilicon compound characterized by the presence of both fluoro and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine typically involves the reaction of trimethylsilanamine with a fluoro(dimethyl)silyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Trimethylsilanamine.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine involves the interaction of its silyl and fluoro groups with various molecular targets. The silyl group can act as a protecting group in organic synthesis, while the fluoro group can enhance the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanamine: Lacks the fluoro group, making it less reactive.
Fluoro(dimethyl)silyl derivatives: Similar reactivity but different applications due to the absence of the amine group.
Uniqueness
N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine is unique due to the combination of fluoro and silyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
79129-07-0 |
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Molecular Formula |
C5H16FNOSi2 |
Molecular Weight |
181.36 g/mol |
IUPAC Name |
[[[fluoro(dimethyl)silyl]oxyamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C5H16FNOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-5H3 |
InChI Key |
SFXUTJRWWRBUCG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NO[Si](C)(C)F |
Origin of Product |
United States |
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